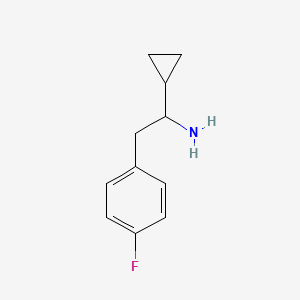
1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine involves several steps. One common method includes the reaction of cyclopropylmethylamine with 4-fluorobenzaldehyde under specific conditions to form the desired product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine: This compound has a similar structure but with the fluorine atom positioned differently on the phenyl ring.
2-(4-fluorophenyl)ethan-1-amine: This compound lacks the cyclopropyl group, making it structurally simpler.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties .
Biological Activity
1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C9H12FN, and it has a molecular weight of approximately 179.24 g/mol. The compound's structural characteristics suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
Structural Characteristics
The compound features a cyclopropyl group attached to a 4-fluorophenyl ethanamine backbone. This configuration is believed to influence its biological activity, particularly in modulating enzyme activities and receptor signaling pathways. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which are critical for drug development.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit activity against various enzymes and receptors. The following sections highlight specific areas of biological activity, including potential therapeutic applications.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine | C9H12FN | 179.24 g/mol | Similar structure with different fluorine position |
| (1R)-2-cyclopropyl-1-(4-fluorophenyl)ethanamine | C9H12FN | 179.24 g/mol | Enantiomeric form affecting biological activity |
| 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | C9H10BrF | 257.10 g/mol | Bromine substitution influencing reactivity |
Research suggests that compounds with similar structures can modulate various biological pathways:
- Enzyme Inhibition : Studies have indicated that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Interaction : The binding affinity of this compound to certain receptors is under investigation. Compounds with similar structures have shown efficacy in modulating receptor signaling, which could have implications for treating neurological disorders.
- Anticancer Activity : Preliminary findings suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines, although further studies are required to confirm these effects.
Case Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:
- Study on Antitumor Activity : One study highlighted a related compound's ability to induce apoptosis in hypopharyngeal tumor cells, demonstrating improved cytotoxicity compared to standard treatments like bleomycin . This suggests a possible pathway for this compound in cancer therapy.
- Inflammation Modulation : Another research effort focused on compounds with similar structural motifs that demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators . This points towards the potential for developing anti-inflammatory therapies based on this compound.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent. Initial findings indicate favorable solubility profiles and metabolic stability, although comprehensive toxicity studies are still necessary to evaluate safety for clinical use.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-cyclopropyl-2-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C11H14FN/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9,11H,3-4,7,13H2 |
InChI Key |
MKBCUUYRHPFHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















